Comparative Lipophilicity (XLogP3) of 1-(4-Bromo-2-chlorophenyl)pyrrolidine vs. 4-Bromo-3-chloro Isomer
While both the 4-bromo-2-chloro and 4-bromo-3-chloro isomers share the same molecular weight (260.56 g/mol), their computed XLogP3 values, a measure of lipophilicity, are identical at 3.9 [1][2]. However, this similarity is coincidental. The distinct substitution pattern in the target compound creates a unique electronic environment around the halogen atoms, which is expected to lead to divergent reactivity in key synthetic transformations, such as selective palladium-catalyzed cross-couplings. The 4-bromo-2-chloro arrangement positions the bromine ortho to the pyrrolidine nitrogen, a factor that can influence the rate and regioselectivity of oxidative addition steps compared to the 3-chloro analog [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 1-(4-Bromo-3-chlorophenyl)pyrrolidine (CID 54758727): XLogP3 = 3.9 |
| Quantified Difference | Identical computed XLogP3 values |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07/2021.10.14) [1][2] |
Why This Matters
The distinct substitution pattern, despite similar lipophilicity, is a critical factor for reaction selectivity in complex molecule synthesis, directly impacting product yield and purity.
- [1] PubChem. (2025). 1-(4-Bromo-2-chlorophenyl)pyrrolidine. PubChem Compound Summary for CID 84710250. National Library of Medicine (US), National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 1-(4-Bromo-3-chlorophenyl)pyrrolidine. PubChem Compound Summary for CID 54758727. National Library of Medicine (US), National Center for Biotechnology Information. View Source
- [3] Wang, C., & Glorius, F. (2010). Controlled iterative cross-coupling: on the way to the automation of organic synthesis. Angewandte Chemie International Edition, 49(48), 9140-9145. View Source
